molecular formula C25H21NO5S B15145717 Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-

Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]-

Cat. No.: B15145717
M. Wt: 447.5 g/mol
InChI Key: MHJOIBBNTOKQJP-UHFFFAOYSA-N
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Description

Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[b]thienyl group and hydroxyphenyl groups, contributing to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the benzo[b]thienyl core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of hydroxyphenyl groups: This is achieved through electrophilic aromatic substitution reactions.

    Coupling reactions: The final assembly of the molecule involves coupling reactions, often facilitated by catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors are common to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- involves its interaction with specific molecular targets. The hydroxyphenyl groups can form hydrogen bonds with biological macromolecules, while the benzo[b]thienyl core can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-hydroxyphenyl): Shares the hydroxyphenyl group but lacks the benzo[b]thienyl core.

    Acetamide, N-(2-hydroxyethyl): Contains a hydroxyethyl group instead of the hydroxyphenyl and benzo[b]thienyl groups.

Uniqueness

The uniqueness of Acetamide,n-[2-[4-[[6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl]carbonyl]phenoxy]ethyl]- lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyphenyl and benzo[b]thienyl groups allows for a broader range of interactions and applications compared to similar compounds.

Properties

Molecular Formula

C25H21NO5S

Molecular Weight

447.5 g/mol

IUPAC Name

N-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]acetamide

InChI

InChI=1S/C25H21NO5S/c1-15(27)26-12-13-31-20-9-4-16(5-10-20)24(30)23-21-11-8-19(29)14-22(21)32-25(23)17-2-6-18(28)7-3-17/h2-11,14,28-29H,12-13H2,1H3,(H,26,27)

InChI Key

MHJOIBBNTOKQJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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